molecular formula C14H16ClN5O4S B1663087 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid CAS No. 256477-09-5

2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid

Cat. No. B1663087
CAS RN: 256477-09-5
M. Wt: 385.8 g/mol
InChI Key: XSDAXWRCPTYNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK 371804 is an inhibitor of urokinase-type plasminogen activator (uPA;  Ki = 10 nM). It is 4,000- and 2,700-fold selective for uPA over tissue plasminogen activator (tPA) and plasmin, respectively. UK 371804 inhibits exogenous uPA in human chronic wound fluid (IC50 = 0.89 μM). Topical administration of UK 371804 inhibits exogenous uPA activity in a porcine excisional wound model.
UK-371804 is a potent urokinase-type plasminogen activator (uPA) inhibitor with a Ki of 10 nM. Displays 4000-fold selectivity vs tPA and 2700-fold vs plasmin.

Scientific Research Applications

  • Adrenergic Blocking and Sympatholytic Activities : Some derivatives of tetrahydroisoquinoline, related to the compound , have shown moderate adrenergic blocking and sympatholytic activities. This indicates potential use in conditions involving the sympathetic nervous system and adrenergic receptors (Aghekyan et al., 2017).

  • Structural Studies and Molecular Interactions : Research on derivatives of isoquinoline, such as 4-fluoroisoquinoline-5-sulfonyl chloride and related compounds, provides insights into the molecular structure and interactions of these compounds. This knowledge can be crucial for drug design and understanding of their biological activity (Ohba et al., 2012).

  • Anticancer Activity : Chloroquinoline derivatives incorporating sulfonamide moieties, which are structurally related to the compound , have shown potential as novel anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines and could be promising candidates for cancer treatment (Ghorab et al., 2016).

  • Receptor Antagonism : Novel compounds containing a tetrahydroisoquinolin-1-ylacetic acid scaffold have been developed as bradykinin-1 antagonists. These compounds exhibit significant activity at recombinant human B(1) receptors, indicating potential for therapeutic applications in conditions involving bradykinin (Huszár et al., 2008).

  • Fluorescent Properties : Derivatives of quinolinylamino benzoic acids, closely related to the chemical structure of interest, have been synthesized and studied for their fluorescent properties. Such properties could be useful in various scientific applications, including imaging and diagnostic tools (Avetisyan et al., 2007).

  • Neuroprotective Properties : Research on quinolone derivatives has led to the identification of compounds with neuroprotective properties. These compounds act as antagonists at specific receptors and could be useful in treating neurological conditions (Désos et al., 1996).

properties

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDAXWRCPTYNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
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2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
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2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
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2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
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2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
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2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid

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